molecular formula C12H25NO B14188197 2,6-Dimethyl-4-(2-methylpentyl)morpholine CAS No. 905445-16-1

2,6-Dimethyl-4-(2-methylpentyl)morpholine

Cat. No.: B14188197
CAS No.: 905445-16-1
M. Wt: 199.33 g/mol
InChI Key: KOALXQWIZWSZOE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-methylpentyl)morpholine is an organic compound with the molecular formula C12H25NO It belongs to the class of morpholine derivatives, which are characterized by a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-methylpentyl)morpholine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylmorpholine with 2-methylpentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-methylpentyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine compounds with various functional groups.

Scientific Research Applications

2,6-Dimethyl-4-(2-methylpentyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-methylpentyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler derivative with similar structural features but lacking the 2-methylpentyl group.

    2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine: Another morpholine derivative with different substituents.

Uniqueness

2,6-Dimethyl-4-(2-methylpentyl)morpholine is unique due to the presence of the 2-methylpentyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

905445-16-1

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2,6-dimethyl-4-(2-methylpentyl)morpholine

InChI

InChI=1S/C12H25NO/c1-5-6-10(2)7-13-8-11(3)14-12(4)9-13/h10-12H,5-9H2,1-4H3

InChI Key

KOALXQWIZWSZOE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CN1CC(OC(C1)C)C

Origin of Product

United States

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